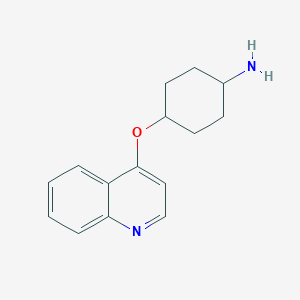

trans-4-(4-Quinolyloxy)cyclohexylamine

Description

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

4-quinolin-4-yloxycyclohexan-1-amine |

InChI |

InChI=1S/C15H18N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-4,9-12H,5-8,16H2 |

InChI Key |

VRYMAGBYCRCARJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)OC2=CC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Boc-protected derivatives (e.g., trans-4-(Boc-amino)cyclohexylamine) exhibit enhanced stability and controlled reactivity due to the bulky tert-butoxycarbonyl group, making them ideal for synthetic intermediates .

- Cyclohexylamine lacks complex substituents, enabling its use in industrial applications like corrosion inhibition .

Physicochemical and Toxicological Properties

Solubility and Stability

- 4,4'-Methylenebis(cyclohexylamine) : Low vapor pressure and geometric isomerism (trans-trans, cis-cis, cis-trans) influence its solubility and polymer compatibility .

- trans-4-(Boc-amino)cyclohexylamine: The Boc group enhances solubility in organic solvents but reduces water solubility, critical for pharmaceutical synthesis .

- Cyclohexylamine : High water solubility (miscible in water) facilitates its use in aqueous corrosion inhibition systems .

Toxicity and Exposure

- Cyclohexylamine: At high concentrations (>1.9 mL), it causes non-adherent electrodeposits in corrosion applications, indicating dose-dependent toxicity .

Functional Comparisons

Critical Contrasts :

- The quinolyloxy group may confer antimicrobial or anticancer activity, distinct from the inert methylene bridge in 4,4'-methylenebis(cyclohexylamine).

- Boc protection reduces amine reactivity, whereas unmodified cyclohexylamine’s primary amine group enhances corrosion inhibition but increases toxicity at high doses .

Preparation Methods

Hofmann Rearrangement of Carboxylic Acid Intermediates

Method Overview :

The Hofmann rearrangement converts a carboxylic acid to a primary amine via an isocyanate intermediate. This approach is adapted from the synthesis of trans-4-methylcyclohexylamine (CN102001950A).

Steps :

-

Synthesis of trans-4-(Quinolin-4-yloxy)cyclohexanecarboxylic Acid :

-

Hofmann Rearrangement :

Advantages :

Nucleophilic Substitution with Activated Cyclohexyl Derivatives

Method Overview :

This route involves displacing a leaving group (e.g., bromide, tosylate) on a trans-cyclohexane scaffold with 4-hydroxyquinoline.

Steps :

-

Preparation of trans-4-Bromocyclohexylamine :

-

Etherification with 4-Hydroxyquinoline :

Challenges :

Reductive Amination of Cyclohexanone Intermediates

Method Overview :

A cyclohexanone intermediate is subjected to reductive amination to introduce the amine group.

Steps :

-

Synthesis of trans-4-(Quinolin-4-yloxy)cyclohexanone :

-

Reductive Amination :

Limitations :

-

Lower stereoselectivity compared to Hofmann rearrangement.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Hofmann Rearrangement | NaN₃, H₂SO₄ | 85–90% | High | Industrial |

| Nucleophilic Substitution | K₂CO₃, 4-hydroxyquinoline | 60–75% | Moderate | Lab-scale |

| Reductive Amination | NH₄OAc, NaBH₃CN | 50–65% | Low | Lab-scale |

Critical Reaction Parameters

-

Temperature Control : Critical in Hofmann rearrangement to prevent side reactions (e.g., over-hydrolysis).

-

Solvent Choice : Polar aprotic solvents (DMF, CHCl₃) enhance nucleophilicity in substitution reactions.

-

Catalysts : Rhodium or palladium catalysts improve hydrogenation efficiency in intermediate steps.

Industrial Applications and Patents

Q & A

Q. What are the standard methods for synthesizing trans-4-(4-Quinolyloxy)cyclohexylamine, and how can purity be ensured?

-

Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A general procedure (e.g., General Procedure A from ) uses trans-4-aminocyclohexanol and a substituted aryl halide (e.g., 4-quinolyloxy derivatives) under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) . Purification via column chromatography or recrystallization is recommended. Purity can be confirmed using RP-HPLC (C18 columns, gradient elution with ACN/water/0.1% TFA) and LCMS, as demonstrated for analogous compounds (e.g., trans-4-(4-Chlorophenoxy)cyclohexylamine, 85% yield, 100% purity) .

-

Example Reaction Conditions Table :

| Substituted Product | Starting Materials | Solvent/Base | Yield | Purity (HPLC) |

|---|---|---|---|---|

| trans-4-(4-Chlorophenoxy) analog | trans-4-aminocyclohexanol + aryl halide | DMF/K₂CO₃ | 85% | 100% |

| trans-4-(Trifluoromethoxy) analog | trans-4-aminocyclohexanol + aryl halide | DMF/K₂CO₃ | 93% | 100% |

| Adapted from |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Classified as a flammable liquid with skin/eye irritation risks. Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood .

- Storage : Keep in a ventilated, cool area away from ignition sources. Monitor degradation over time, as cyclohexylamine derivatives may form hazardous byproducts .

- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air. Consult SDS guidelines for disposal compliant with local regulations .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-) to assign protons and carbons, focusing on cyclohexylamine backbone and quinolyloxy substituents (e.g., δ 7.2–8.4 ppm for aromatic protons) .

- Purity Assessment : RP-HPLC with UV detection (e.g., 0–100% ACN gradient) and LCMS ([M+H]+ analysis) to confirm molecular weight and absence of impurities .

Advanced Research Questions

Q. How can stereoisomer formation be minimized during synthesis?

- Methodological Answer :

- Stereochemical Control : Use trans-4-aminocyclohexanol as a rigid starting material to enforce the trans configuration. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to reduce epimerization .

- Byproduct Analysis : Monitor reaction progress via TLC or inline IR spectroscopy. Employ chiral HPLC or capillary electrophoresis to detect and resolve stereoisomers .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Data Validation : Cross-reference experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA). For LCMS discrepancies, calibrate instruments with certified standards and validate ionization efficiency (e.g., ESI vs. APCI) .

- Collaborative Replication : Share raw data (e.g., FID files) with independent labs to verify reproducibility, aligning with standards in .

Q. What methodologies assess the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 3–10 buffers, elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., quinoline derivatives or cyclohexylamine oxidation) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions (e.g., 4°C in inert atmosphere) .

Key Considerations for Method Design

- Synthesis Scalability : Pilot-scale reactions (1–10 mmol) should prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse to align with green chemistry principles .

- Data Transparency : Document all experimental parameters (e.g., NMR acquisition settings, HPLC gradients) to enable replication, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.